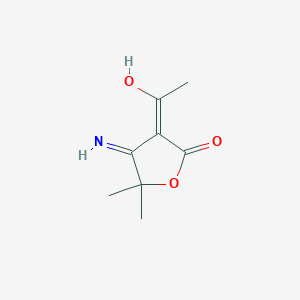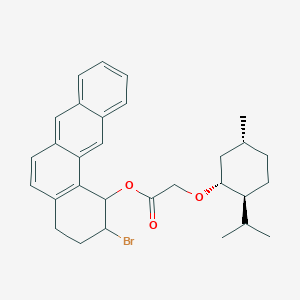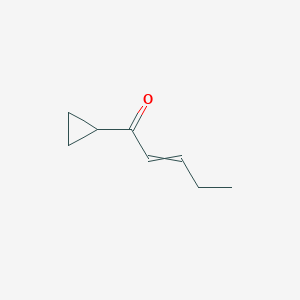
1-Cyclopropylpent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylpent-2-en-1-one is an organic compound characterized by a cyclopropyl group attached to a pent-2-en-1-one structure. This compound is notable for its unique structural features, which include a cyclopropane ring and an α,β-unsaturated ketone. These structural elements contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-Cyclopropylpent-2-en-1-one can be achieved through various synthetic routes. One common method involves the cyclopropanation of pent-2-en-1-one using reagents such as diazomethane or Simmons-Smith reagents. The reaction conditions typically require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
1-Cyclopropylpent-2-en-1-one undergoes a variety of chemical reactions due to the presence of both the cyclopropane ring and the α,β-unsaturated ketone. Some of the key reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the α,β-unsaturated ketone to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the α-position of the enone, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Cyclopropylpent-2-en-1-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules and natural products. Its unique reactivity makes it a useful building block for the construction of cyclopropane-containing compounds .
In biology and medicine, this compound is studied for its potential pharmacological properties. Researchers investigate its interactions with biological targets and its potential as a lead compound for drug development. Additionally, its structural features make it an interesting subject for studies on enzyme-catalyzed reactions and metabolic pathways.
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropylpent-2-en-1-one involves its interactions with molecular targets and pathways. As an α,β-unsaturated ketone, it can undergo nucleophilic addition reactions with biological nucleophiles, such as thiols and amines. This reactivity allows it to form covalent bonds with target proteins and enzymes, potentially modulating their activity .
The cyclopropane ring in this compound can also influence its biological activity by introducing strain and altering the compound’s overall conformation. This structural feature may affect its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
1-Cyclopropylpent-2-en-1-one can be compared with other similar compounds, such as cyclopropyl ketones and enones. Some of the similar compounds include:
Cyclopropylacetone: A compound with a cyclopropyl group attached to an acetone moiety.
Cyclopropylmethyl ketone: A compound with a cyclopropyl group attached to a methyl ketone.
Pent-2-en-1-one: An enone without the cyclopropyl group.
The uniqueness of this compound lies in the combination of the cyclopropane ring and the α,β-unsaturated ketone, which imparts distinct reactivity and properties compared to its analogs .
Propiedades
Número CAS |
91408-00-3 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
1-cyclopropylpent-2-en-1-one |
InChI |
InChI=1S/C8H12O/c1-2-3-4-8(9)7-5-6-7/h3-4,7H,2,5-6H2,1H3 |
Clave InChI |
UMEGFBGTAGPHDC-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC(=O)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)
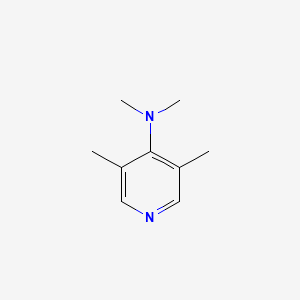
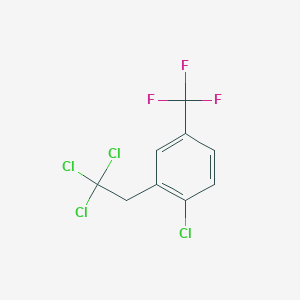
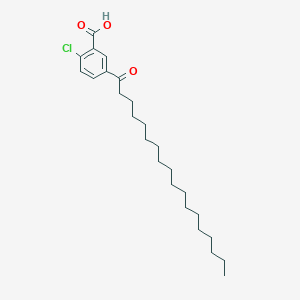
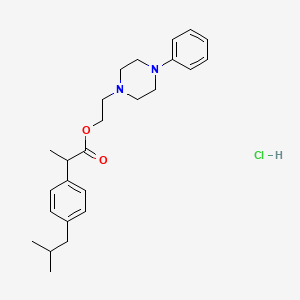
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
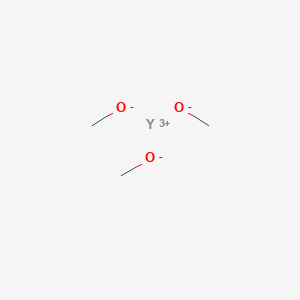
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
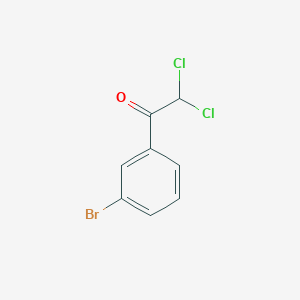
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)
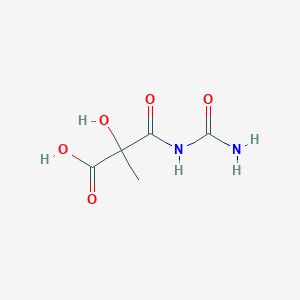
![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
